Butane-1,4-diol;hexanedioic acid;terephthalic acid

Description

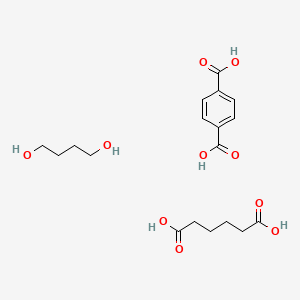

Butane-1,4-diol, hexanedioic acid, and terephthalic acid are three distinct organic compounds that play significant roles in various industrial and chemical processes. Butane-1,4-diol is a primary alcohol, hexanedioic acid is a dicarboxylic acid, and terephthalic acid is an aromatic dicarboxylic acid. These compounds are often used as monomers in the production of polymers, such as polyesters and polyurethanes.

Properties

CAS No. |

60961-73-1 |

|---|---|

Molecular Formula |

C18H26O10 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

butane-1,4-diol;hexanedioic acid;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C6H10O4.C4H10O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |

InChI Key |

VVLUUGNZSQRYFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |

Related CAS |

60961-73-1 130479-65-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Butane-1,4-diol

Synthesis from Acetylene and Formaldehyde: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol.

Industrial Production: The Davy process involves converting maleic anhydride to methyl maleate ester, followed by hydrogenation to yield butane-1,4-diol.

-

Hexanedioic Acid

Synthesis from Cyclohexane: Cyclohexane is oxidized using nitric acid to produce hexanedioic acid.

Industrial Production: The oxidation of cyclohexane in the presence of air and a catalyst, such as cobalt or manganese, is a common industrial method.

-

Terephthalic Acid

- Synthesis from p-Xylene: p-Xylene is oxidized using air in the presence of a cobalt-manganese catalyst to produce terephthalic acid .

Industrial Production: The Amoco process involves the catalytic oxidation of p-xylene to terephthalic acid.

Chemical Reactions Analysis

Types of Reactions

-

Butane-1,4-diol

-

Hexanedioic Acid

Reduction: Can be reduced to hexanediol.

Esterification: Reacts with alcohols to form esters.

-

Terephthalic Acid

Esterification: Reacts with alcohols to form esters, such as polyethylene terephthalate.

Reduction: Can be reduced to terephthalaldehyde.

Scientific Research Applications

-

Butane-1,4-diol

-

Hexanedioic Acid

-

Terephthalic Acid

Mechanism of Action

-

Butane-1,4-diol

Conversion to Gamma-Hydroxybutyric Acid: Butane-1,4-diol is rapidly converted into gamma-hydroxybutyric acid by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase.

-

Hexanedioic Acid

-

Terephthalic Acid

Comparison with Similar Compounds

-

Butane-1,4-diol

Similar Compounds: 1,2-Butanediol, 1,3-Butanediol, 2,3-Butanediol.

Uniqueness: Butane-1,4-diol is unique in its ability to be converted into gamma-hydroxybutyric acid.

-

Hexanedioic Acid

Similar Compounds: Succinic acid, glutaric acid.

Uniqueness: Hexanedioic acid is a key precursor for nylon-6,6 production.

-

Terephthalic Acid

Similar Compounds: Isophthalic acid, phthalic acid.

Uniqueness: Terephthalic acid is essential for the production of polyethylene terephthalate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.